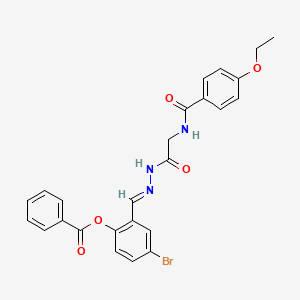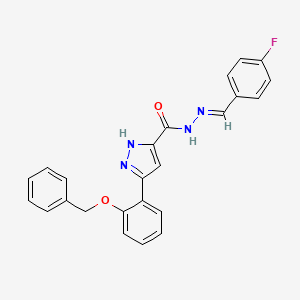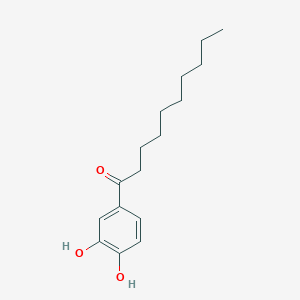![molecular formula C17H9BrFN3OS B12016641 2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606957-61-3](/img/structure/B12016641.png)
2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting α-bromoketones with thiourea under basic conditions.
Formation of the Triazole Ring: The next step is the cyclization of the thiazole intermediate with hydrazine derivatives to form the triazole ring.
Benzylidene Substitution: The final step involves the condensation of the triazole-thiazole intermediate with 4-fluorobenzaldehyde under acidic or basic conditions to form the benzylidene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming the corresponding alkane.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 2-(4-Bromophenyl)-5-(4-fluorobenzyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.
Substitution: Formation of 2-(4-substituted phenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has shown potential as an antimicrobial and antifungal agent. It inhibits the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Medicine
In medicinal research, this compound is being explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and reactive structure.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with cellular targets, leading to various biological effects.
Molecular Targets and Pathways
Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to cell death.
Anticancer Action: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 2-(4-Methylphenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
Compared to similar compounds, 2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogens enhance its biological activity and chemical reactivity, making it more effective in various applications.
属性
CAS 编号 |
606957-61-3 |
|---|---|
分子式 |
C17H9BrFN3OS |
分子量 |
402.2 g/mol |
IUPAC 名称 |
(5E)-2-(4-bromophenyl)-5-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9BrFN3OS/c18-12-5-3-11(4-6-12)15-20-17-22(21-15)16(23)14(24-17)9-10-1-7-13(19)8-2-10/h1-9H/b14-9+ |
InChI 键 |
ZAGZSAPVVSRYMZ-NTEUORMPSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)F |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12016584.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016590.png)
![4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12016597.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12016598.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12016611.png)

![11-[(5Z)-5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12016622.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide](/img/structure/B12016623.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016628.png)
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12016635.png)

